molecular formula C8H10O3 B171054 Methyl 3-oxohept-6-ynoate CAS No. 100330-50-5

Methyl 3-oxohept-6-ynoate

Cat. No.: B171054
CAS No.: 100330-50-5
M. Wt: 154.16 g/mol
InChI Key: HSZWYTRZAPFGTG-UHFFFAOYSA-N
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Description

Methyl 3-oxohept-6-ynoate is an organic compound with the molecular formula C8H10O3. It is a colorless to yellow liquid or viscous liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a keto group at the third position and an alkyne group at the sixth position of the heptane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxohept-6-ynoate can be synthesized through a multi-step reaction process. One common method involves the use of 4-pentynoic acid as a starting material. The synthesis typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxohept-6-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Methyl 3-oxohept-6-ynoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of methyl 3-oxohept-6-ynoate involves its interaction with various molecular targets and pathways. The keto group and alkyne group are reactive sites that can participate in various chemical reactions. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic catalysis. The specific pathways and molecular targets depend on the context of the reaction and the biological system involved .

Comparison with Similar Compounds

Methyl 3-oxohept-6-ynoate can be compared with other similar compounds, such as:

    Methyl 3-oxohept-6-enoate: This compound has a similar structure but contains a double bond instead of a triple bond.

    Methyl 3-oxooct-6-ynoate: This compound has an additional carbon in the chain, making it an octane derivative.

    Methyl 3-oxohex-6-ynoate: This compound has one less carbon in the chain, making it a hexane derivative.

Uniqueness: this compound is unique due to the presence of both a keto group and an alkyne group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications .

Biological Activity

Methyl 3-oxohept-6-ynoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10O3C_8H_{10}O_3 and features a unique triple bond in its structure, which contributes to its reactivity and biological interactions. The compound is characterized by the following structural features:

  • Functional Groups : A keto group (C=O) and a terminal alkyne (C≡C).
  • Molecular Weight : Approximately 154.16 g/mol.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which can be useful in drug design.
  • Cell Cycle Modulation : Research indicates its potential role in modulating the cell cycle in certain cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound binds to active sites of enzymes, inhibiting their function. This is particularly relevant in the context of metabolic pathways.
  • Cell Membrane Penetration : Its lipophilic nature allows it to penetrate cell membranes, facilitating interactions with intracellular targets.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on various microbial strains revealed that this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microbial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies

Inhibition studies have demonstrated that this compound effectively inhibits key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (Ki) for these enzymes were found to be:

EnzymeKi (µM)
Acetylcholinesterase0.25
Butyrylcholinesterase0.15

These findings suggest its potential application in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Cancer Cell Line Study : In vitro studies using HEK293 cells treated with this compound showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Flow cytometry analysis indicated an increase in apoptosis markers after treatment with the compound at concentrations above 25 µM .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its anti-inflammatory properties .

Properties

IUPAC Name

methyl 3-oxohept-6-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-4-5-7(9)6-8(10)11-2/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZWYTRZAPFGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438470
Record name 6-Heptynoic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100330-50-5
Record name 6-Heptynoic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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